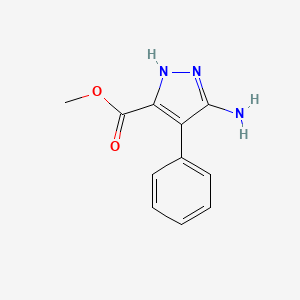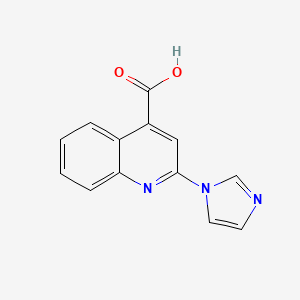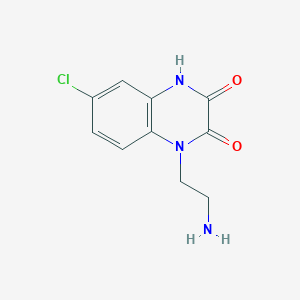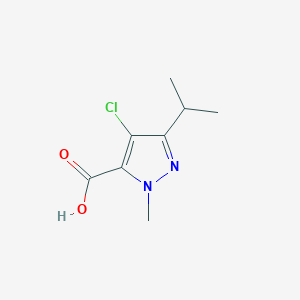![molecular formula C23H20ClFN4O2 B603369 2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide CAS No. 1003706-73-7](/img/structure/B603369.png)
2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide is a complex organic compound that features a pyridine ring, a piperazine ring, and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine.
Coupling with Pyridine Derivative: The resulting piperazine intermediate is then coupled with 2-chloropyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(4-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide
- 2-chloro-N-(4-{4-[(2-bromophenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide
Uniqueness
The presence of the fluorophenyl group in 2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
1003706-73-7 |
|---|---|
Molekularformel |
C23H20ClFN4O2 |
Molekulargewicht |
438.9g/mol |
IUPAC-Name |
2-chloro-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20ClFN4O2/c24-21-19(5-3-11-26-21)22(30)27-16-7-9-17(10-8-16)28-12-14-29(15-13-28)23(31)18-4-1-2-6-20(18)25/h1-11H,12-15H2,(H,27,30) |
InChI-Schlüssel |
JYCVAHQXFJJXDM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)C(=O)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(1H-benzimidazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B603287.png)
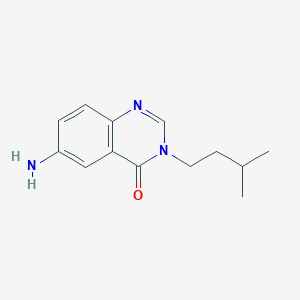
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(furan-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603289.png)
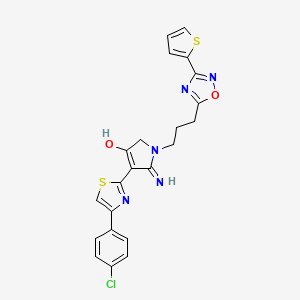
![3-hydroxy-6-(morpholin-4-ylmethyl)-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B603293.png)

![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B603297.png)
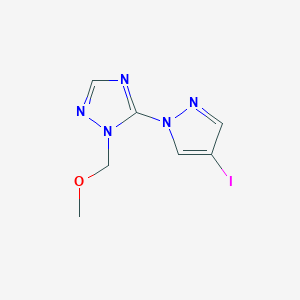
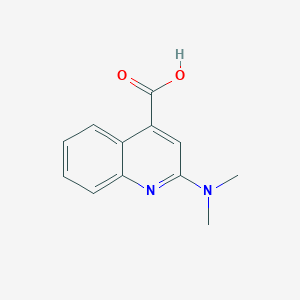
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide](/img/structure/B603304.png)
